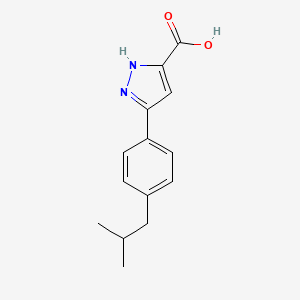

3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound. It shares a common structural feature with 2-APA NSAIDs, which is a sp^3-hybridised tetrahedral chiral carbon atom within the propionic acid side chain moiety . The S-(+)-enantiomer of this class of compounds possesses most of the beneficial anti-inflammatory activity .

科学的研究の応用

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are crucial scaffolds in heterocyclic compounds because of their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This mini-review provides an overview of the synthesis of pyrazole carboxylic acid derivatives and their biological applications, highlighting their importance in medicinal chemistry. The review presents a detailed survey of the biological activities of these derivatives and their various synthetic methods, serving as a guide for scientists in this field (A. Cetin, 2020).

Importance of Hybrid Catalysts in the Synthesis of Pyrazole Derivatives

The review on the application of hybrid catalysts for synthesizing pyrazole derivatives, including pyrazole carboxylic acid derivatives, emphasizes their broad applicability in the medicinal and pharmaceutical industries. These derivatives exhibit a wide range of biological activities, further underscoring the significance of pyrazole compounds in drug development and other scientific research applications. The review covers synthetic pathways and highlights the role of various catalysts in creating these compounds, pointing towards future directions in research (Mehul P. Parmar et al., 2023).

作用機序

Target of Action

The compound “3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid”, also known as “3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid”, is commonly referred to as Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Ibuprofen works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever . It’s important to note that ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX enzymes, ibuprofen disrupts this pathway, leading to reduced production of prostaglandins .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . The absorption of ibuprofen is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine, with little of the drug being eliminated unchanged .

Result of Action

The primary result of ibuprofen’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response .

Action Environment

The action of ibuprofen can be influenced by various environmental factors. For instance, the solubility of ibuprofen in the gastrointestinal tract can affect its absorption and thus its bioavailability . Additionally, factors such as the presence of food in the stomach can also influence the absorption of ibuprofen . Furthermore, the pH of the environment can affect the ionization state of ibuprofen, which can in turn influence its absorption and distribution .

特性

IUPAC Name |

3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(14(17)18)16-15-12/h3-6,8-9H,7H2,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELOPTVAXDRILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2741442.png)

![Methyl 4-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2741446.png)

![2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2741450.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2741451.png)

![(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2741454.png)

![Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate](/img/structure/B2741456.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine](/img/structure/B2741457.png)

![2-Chloro-N-[(4-methoxypyrimidin-2-yl)methyl]acetamide](/img/structure/B2741459.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2741460.png)

![dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine](/img/structure/B2741465.png)